molecular formula C13H18ClN3 B12226417 benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12226417
M. Wt: 251.75 g/mol
InChI Key: HWKXIQBLDSTFQE-UHFFFAOYSA-N
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Description

Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a dimethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including oxidation and reduction reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the benzyl group and the dimethyl substitution can enhance its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

HWKXIQBLDSTFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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